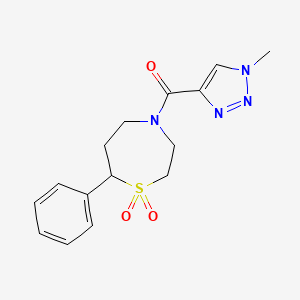
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione (4-DET) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a synthetic precursor, a biochemical reagent, and a physiological agent.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed to act as an agonist of certain G-protein-coupled receptors, which are involved in a variety of physiological processes. In addition, it is thought to interact with certain enzymes, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as the activity of certain G-protein-coupled receptors. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, and its effects can be easily measured and monitored. Additionally, it is non-toxic and has been shown to have few side effects. However, it is important to note that its effects can vary depending on the concentration and the experimental conditions.
Orientations Futures
The potential applications of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione are vast, and there are many possible future directions for its use. For example, it could be used to develop new drugs or treatments for a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it could be used to study the structure and function of proteins and other macromolecules, and to develop new synthetic precursors for the preparation of other compounds. Finally, it could be used to study the mechanisms of action of certain enzymes and G-protein-coupled receptors, and to identify new targets for drug development.
Méthodes De Synthèse
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione can be synthesized from 3,4-diethoxybenzaldehyde, 7-fluorobenzaldehyde, and thiourea using a multi-step reaction. The reaction begins with a condensation reaction between 3,4-diethoxybenzaldehyde and 7-fluorobenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product. Finally, the product is reacted with thiourea to yield this compound.
Applications De Recherche Scientifique
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has a wide range of applications in scientific research. It can be used as a synthetic precursor for the preparation of other compounds, as a biochemical reagent in the study of enzymes, and as a physiological agent in the study of drug action. It has also been used in the study of the structure and function of proteins and other macromolecules.
Propriétés
IUPAC Name |
(3,4-diethoxyphenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-28-19-10-9-16(15-20(19)29-4-2)22(25)24-12-11-21(30(26,27)14-13-24)17-7-5-6-8-18(17)23/h5-10,15,21H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQUFMIGLTMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)
![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)

![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)


![7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425781.png)